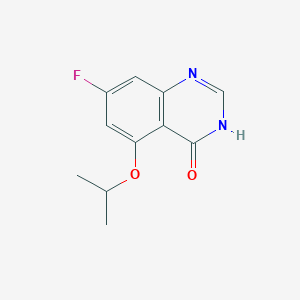
7-Fluoro-5-isopropoxyquinazolin-4(1H)-one
描述
7-Fluoro-5-isopropoxyquinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a fluorine atom and an isopropoxy group, has garnered interest due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-isopropoxyquinazolin-4(1H)-one typically involves the condensation of an aldehyde or ketone with 2-aminobenzamide. One common method includes the use of a heterogeneous Lewis acid catalyst, such as cross-linked poly(4-vinylpyridine) supported BF3, which facilitates the reaction in ethanol at reflux conditions . This method is advantageous due to its efficiency, ease of purification, and the ability to reuse the catalyst multiple times without losing activity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, can make the industrial production more sustainable.
化学反应分析
Types of Reactions
7-Fluoro-5-isopropoxyquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinone derivatives.
Substitution: The fluorine atom and isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities and properties.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Medicine: Due to its pharmacological properties, it is being investigated as a lead compound for the development of new therapeutic agents.
Industry: The compound’s unique chemical structure makes it valuable in the development of agrochemicals and other industrial applications.
作用机制
The mechanism of action of 7-Fluoro-5-isopropoxyquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
5,7-Difluoroquinazolin-4(3H)-one: Another fluorinated quinazolinone with similar biological activities.
6-Methoxy-7-fluoroquinazolin-4-one: A compound with a methoxy group instead of an isopropoxy group, exhibiting different pharmacological properties.
Uniqueness
7-Fluoro-5-isopropoxyquinazolin-4(1H)-one is unique due to the specific combination of a fluorine atom and an isopropoxy group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
557771-28-5 |
|---|---|
分子式 |
C11H11FN2O2 |
分子量 |
222.22 g/mol |
IUPAC 名称 |
7-fluoro-5-propan-2-yloxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H11FN2O2/c1-6(2)16-9-4-7(12)3-8-10(9)11(15)14-5-13-8/h3-6H,1-2H3,(H,13,14,15) |
InChI 键 |
JHKGIILODWPREB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC(=CC2=C1C(=O)NC=N2)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
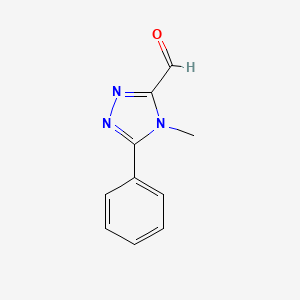
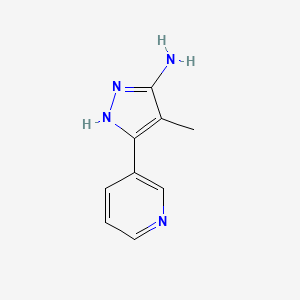
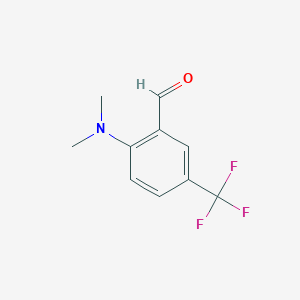
![5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8785189.png)
![1-(4-Fluorobenzyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B8785207.png)
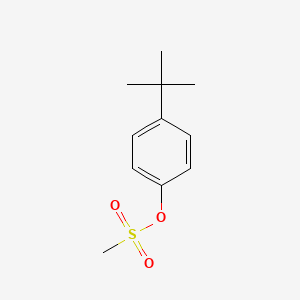
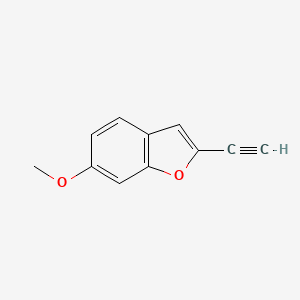
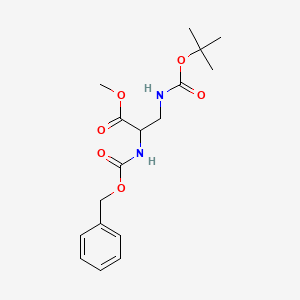
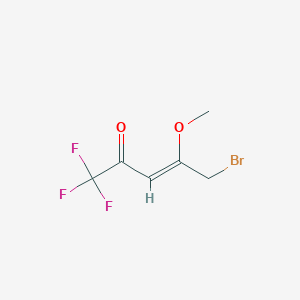
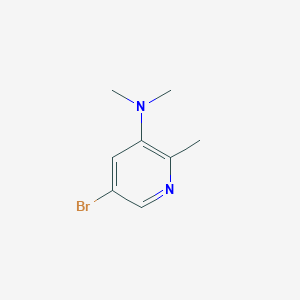
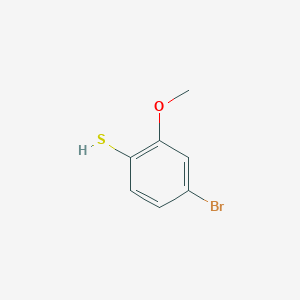
![1,4-Dioxaspiro[4.5]decan-6-ylmethanol](/img/structure/B8785259.png)
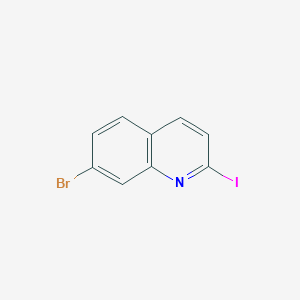
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one](/img/structure/B8785277.png)
